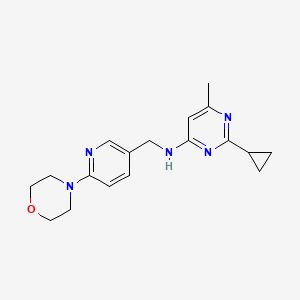![molecular formula C19H16N2O4 B2368190 2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 931713-67-6](/img/structure/B2368190.png)
2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), and oxygen (O) atoms. The presence of a chromeno[2,3-d]pyrimidin-4(5H)-one group suggests that it might have interesting chemical properties and biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the chromeno[2,3-d]pyrimidin-4(5H)-one core and the attachment of the 2-hydroxy-3-methoxyphenyl and methyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromeno[2,3-d]pyrimidin-4(5H)-one group, a 2-hydroxy-3-methoxyphenyl group, and a methyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the hydroxy and methoxy groups might be involved in hydrogen bonding or other polar interactions. The chromeno[2,3-d]pyrimidin-4(5H)-one group could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like hydroxy and methoxy could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
Research has developed various synthetic methodologies for chromeno[2,3-d]pyrimidine derivatives, showcasing their versatility and importance in medicinal chemistry. For instance, a study described a facile procedure for the synthesis of functionalized novel chromeno[2,3-d]pyrimidine hybrids, emphasizing the ANRORC reaction as a key step in their production (Sambaiah et al., 2017). This approach underscores the compound's structural flexibility and potential for generating diverse pharmacologically active derivatives.
Biological Activities
Chromeno[2,3-d]pyrimidin-4-one derivatives have been investigated for their antimicrobial and antifungal activities. One study synthesized novel derivatives and evaluated their in vitro antitubercular activity against Mycobacterium tuberculosis, as well as their antimicrobial activity against various bacterial and fungal strains. Some derivatives exhibited pronounced antitubercular and antimicrobial activities (Kamdar et al., 2011). These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.
Anticancer Evaluation
The anticancer potential of chromeno[2,3-d]pyrimidin-4-one derivatives has also been a subject of interest. A study focused on synthesizing and evaluating the anticancer activity of fused coumarino-[4,3-d]-pyrimidine derivatives, indicating some compounds' efficacy against a hepatocellular carcinoma cell line (Sherif & Yossef, 2013). This suggests that modifications to the core structure of "2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one" could yield promising anticancer agents.
Pharmacological Activities
Further research into the pharmacological activities of chromeno[2,3-d]pyrimidine derivatives revealed their potential for analgesic, anti-pyretic, and DNA cleavage activities. A study synthesized a novel series of derivatives and conducted in-vivo analgesic and anti-pyretic screening, showing significant activities comparable to standard drugs (Keri et al., 2010). These results underscore the compound's utility in developing new therapeutic agents with analgesic and anti-pyretic properties.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-10-5-3-6-11-9-13-18(23)20-17(21-19(13)25-16(10)11)12-7-4-8-14(24-2)15(12)22/h3-8,22H,9H2,1-2H3,(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUISIPBCDMPFAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(NC3=O)C4=C(C(=CC=C4)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(Methylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2368107.png)
![3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2368111.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B2368112.png)

![2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2368116.png)


![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2368119.png)
![(2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid](/img/structure/B2368120.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-(4-methylpiperazino)-1-ethanone](/img/structure/B2368124.png)
![N-(2,4-dimethylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2368126.png)
![benzyl 2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2368128.png)
![N-[5-Fluoro-2-(2-morpholin-4-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2368129.png)
